Home > Products > Screening Compounds P100938 > Metonitazene citrate
Metonitazene citrate -

Metonitazene citrate

Catalog Number: EVT-10952102
CAS Number:
Molecular Formula: C27H34N4O10
Molecular Weight: 574.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Metonitazene citrate is a synthetic opioid belonging to the class of compounds known as nitazenes, which are characterized by their potent analgesic properties. Originally developed in the late 1950s, these compounds were initially intended for therapeutic use but have since gained notoriety due to their association with illicit drug use and overdose cases. Metonitazene is particularly noted for its high affinity for the mu-opioid receptor, which contributes to its analgesic effects.

Source

Metonitazene was synthesized as part of research into opioid analgesics, specifically targeting the mu-opioid receptor. It is derived from modifications of existing opioid structures, with its synthesis reported in various studies that highlight its pharmacological potential and risks associated with misuse .

Classification

Metonitazene citrate is classified under:

  • Chemical Class: Synthetic opioids
  • Pharmacological Class: Mu-opioid receptor agonists
  • Chemical Family: 2-benzylbenzimidazole derivatives
Synthesis Analysis

The synthesis of metonitazene citrate involves several chemical reactions typically following established protocols for synthesizing nitazene analogs.

Methods

  1. Starting Materials: The synthesis usually begins with 2-benzylbenzimidazole derivatives, which undergo various chemical modifications.
  2. Reagents: Common reagents include citric acid for forming the citrate salt, along with other organic solvents.
  3. Techniques: Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance spectroscopy (NMR) are employed to characterize the synthesized compound.

Technical Details

The synthesis process has been optimized to yield metonitazene efficiently, with reported yields varying based on the specific synthetic route employed. Analytical methods confirm the identity and purity of the synthesized product through fragmentation pattern analysis and retention time comparisons in chromatographic methods .

Molecular Structure Analysis

Structure

Metonitazene citrate has a complex molecular structure characterized by a benzimidazole core substituted at various positions. Its molecular formula is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molar mass of approximately 380.44 g/mol.

Data

  • Molecular Weight: 380.44 g/mol
  • Solubility: Soluble in dimethylformamide and dimethyl sulfoxide at concentrations of 10 mg/mL; also soluble in phosphate-buffered saline at lower concentrations .
  • Structural Representation: The compound features a 5-nitro group on the benzimidazole ring, contributing to its pharmacological activity.
Chemical Reactions Analysis

Metonitazene undergoes various chemical reactions typical of opioid compounds, particularly metabolic transformations.

Reactions

  1. N-dealkylation: This reaction produces N-desethyl metonitazene, a significant metabolite in biological samples.
  2. O-dealkylation: Leads to the formation of hydroxy metabolites.
  3. Reduction Reactions: The nitro group can be reduced to form amino derivatives.

Technical Details

These metabolic pathways are crucial for understanding both the pharmacokinetics and potential toxicity of metonitazene, especially in forensic contexts where its metabolites are analyzed in biological matrices such as blood and urine .

Mechanism of Action

Metonitazene primarily exerts its effects through activation of the mu-opioid receptor.

Process

  1. Receptor Binding: Metonitazene binds with high affinity to the mu-opioid receptor, leading to activation.
  2. Signal Transduction: This activation triggers intracellular signaling pathways that result in analgesic effects.
  3. Pharmacodynamics: Studies indicate that metonitazene exhibits potent agonist activity comparable to other well-known opioids like fentanyl .

Data

  • EC50 Values: In vitro studies have shown low nanomolar EC50 values for mu-opioid receptor activation, indicating high potency .
  • Respiratory Depression Risk: Similar to other opioids, metonitazene poses significant risks for respiratory depression when misused or overdosed.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting point data is not widely reported in literature.
  • Solubility: Soluble in various organic solvents; limited solubility in aqueous solutions.

Chemical Properties

  • Stability: Stability data under different conditions is essential for storage and handling.
  • Reactivity: Reactivity profiles indicate potential interactions with other pharmacological agents or environmental factors.
Applications

Metonitazene citrate has several applications primarily within scientific research:

  1. Analytical Chemistry: Used as a reference standard in forensic toxicology to identify and quantify opioid compounds in biological samples.
  2. Pharmacological Research: Investigated for its analgesic properties and potential therapeutic applications within pain management frameworks.
  3. Public Health Studies: Analyzed in epidemiological studies focusing on opioid misuse and overdose trends.
Historical Context and Emergence in Synthetic Opioid Research

Development of Benzimidazole Derivatives in Mid-20th Century Analgesic Research

The foundational chemistry of benzimidazole opioids originated in the 1950s through exploratory research by the Swiss pharmaceutical company Chemische Industrie Basel (CIBA). Scientists including Hunger, Kebrle, and Hoffmann systematically modified the 2-benzylbenzimidazole core structure to develop novel analgesics. Their work, documented in Helvetica Chimica Acta, revealed critical structure-activity relationships (SARs):

  • Role of the 5-Nitro Group: Introduction of a nitro moiety at the benzimidazole ring's 5-position dramatically enhanced µ-opioid receptor (MOR) affinity. Prototype etonitazene exhibited ~1,000-fold greater antinociceptive potency than morphine in murine tail-flick assays due to this modification [1] [5].
  • Benzyl Substituent Optimization: Alkoxy chain length at the para-benzyl position (R₁) directly modulated potency. Ethoxy (etonitazene) conferred maximal activity, followed by isopropoxy (isotonitazene), propoxy (protonitazene), and methoxy (metonitazene). Halogen substitutions (e.g., clonitazene’s 4-chloro) reduced efficacy [4] [1].
  • Amino Side Chain Flexibility: The tertiary amine at R₃ (typically N,N-diethyl) facilitated receptor interaction. Early studies noted that N-desethyl metabolites retained significant bioactivity, foreshadowing later observations with compounds like N-desethyl isotonitazene [1] [5].

Despite promising analgesia, CIBA abandoned clinical development due to disproportionate respiratory depression in preclinical models. These compounds remained obscure until their 21st-century re-emergence as designer opioids [1] [6].

Resurgence of Nitazenes in Illicit Drug Markets (2019–Present)

Nitazenes reappeared in forensic toxicology casework as regulatory pressures reduced fentanyl analogue availability. Key milestones include:

  • Isotonitazene as Precursor: First identified in European and North American seizures in 2019, isotonitazene’s international scheduling in 2020 prompted rapid structural diversification. By Q2 2024, 15 distinct nitazenes were detected in the United States alone [1] [8].
  • Metonitazene Citrate Emergence: Initial forensic identification occurred in mid-2020 via seized powders analyzed by NPS Discovery. By late 2020, it proliferated in postmortem cases, with the United States documenting 20 fatalities by 2021. Blood concentrations averaged 6.3 ± 7.5 ng/mL (median 3.8 ng/mL), confirming extreme potency [7] [8].
  • Geographical Spread: Metonitazene and analogues (e.g., N-pyrrolidino protonitazene) were concurrently detected in the United Kingdom, with 54 nitazene-linked deaths reported within six months in 2023. Supply chains primarily involved synthesis in Chinese laboratories and global postal distribution [1] [4].
  • Product Adulteration: Approximately 45% of metonitazene-positive cases co-ingested fentanyl or novel psychoactive benzodiazepines, complicating toxicological attribution. Notably, 30% of fatalities implicated metonitazene as the sole opioid [7].

Metonitazene Citrate as a Case Study in Structural Analog Design

Metonitazene citrate exemplifies strategic molecular modifications to circumvent drug controls while retaining opioid bioactivity. Its design leverages three key SAR principles established during CIBA’s research:

Table 1: Structural Modifications Governing Benzimidazole Opioid Potency

PositionModificationPrototype CompoundRelative Potency (Morphine=1)Effect on MOR Activation
R₁ (para-benzyl)MethoxyMetonitazene100High efficacy in cAMP assays
EthoxyEtonitazene1,000–1,500Gold standard potency
IsopropoxyIsotonitazene500~100x fentanyl potency
R₂ (benzimidazole 5-position)Nitro groupMetonitazene100Critical for high potency
Hydrogen (desnitro)Metodesnitazene1Drastic activity reduction
R₃ (side chain)N,N-diethylMetonitazene100Baseline activity
N-pyrrolidinoMetonitazepyneNot reportedRetains high potency
N-desethylN-desethyl metonitazeneNot reportedActive metabolite
  • R₁ Optimization: Metonitazene’s 4-methoxybenzyl group (vs. etonitazene’s 4-ethoxy) represents a balance between potency and synthetic accessibility. In vitro MOR assays show metonitazene exhibits ~100x morphine’s potency in cyclic adenosine monophosphate (cAMP) inhibition assays, though less than isotonitazene (EC₅₀ = 1.74 nM vs. isotonitazene’s 107 pM in G protein BRET assays) [1] [5] [4].
  • R₃ 'Ring' Substitutions: Post-2020 analogues replaced the N,N-diethyl group with N-pyrrolidino ("yne" suffix) or N-piperidinyl ("pipne"). These maintain high efficacy, as confirmed via β-arrestin recruitment assays. N-pyrrolidino metonitazene (metonitazepyne) was among the latest nitazenes identified in U.S. casework (2024) [1].
  • Role of Citrate Salt: The citrate formulation enhances stability and water solubility for liquid handling in illicit production. No pharmacological differences exist versus freebase, but citrate facilitates dosing in non-solid formulations [7].

Forensic analyses confirm that minor structural changes significantly alter detection challenges. For example, metonitazene’s metabolism parallels isotonitazene, producing N-desethyl and O-desalkyl metabolites requiring specialized liquid chromatography-mass spectrometry (LC-MS) screening protocols [7] [1].

Table 2: Chronology of Key Nitazene Analogues in Illicit Markets (2019–2024)

YearCompoundStructural FeaturesInitial Region Detected
2019IsotonitazeneR₁=isopropoxy; R₂=NO₂; R₃=N,N-diethylEurope & North America
2020MetonitazeneR₁=methoxy; R₂=NO₂; R₃=N,N-diethylUnited States
2021N-Desethyl isotonitazeneR₁=isopropoxy; R₂=NO₂; R₃=N-desethylGlobal
2021Etonitazepyne (N-pyrrolidino etonitazene)R₁=ethoxy; R₂=NO₂; R₃=N-pyrrolidinoUnited Kingdom
2022ProtonitazepipneR₁=propoxy; R₂=NO₂; R₃=N-piperidinylEurope
2024N-Pyrrolidino metonitazeneR₁=methoxy; R₂=NO₂; R₃=N-pyrrolidinoUnited States

The trajectory of metonitazene citrate underscores a broader trend: nitazenes evolve via rational analog design rooted in 1950s SAR data, posing persistent challenges for public health and forensic monitoring [1] [4] [7].

Properties

Product Name

Metonitazene citrate

IUPAC Name

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C27H34N4O10

Molecular Weight

574.6 g/mol

InChI

InChI=1S/C21H26N4O3.C6H8O7/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-11,15H,4-5,12-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

HJRWCNRBAWVTKS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.